2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole

Description

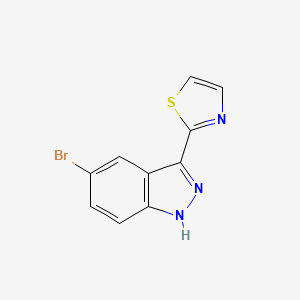

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 5 and a 1,3-thiazole ring at position 2. Its molecular formula is C${10}$H${7}$BrN$_{4}$S, with a molecular weight of 295.16 g/mol . The indazole-thiazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinases, antimicrobial agents, and antiviral compounds . The bromine substituent enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization .

Properties

CAS No. |

911305-82-3 |

|---|---|

Molecular Formula |

C10H6BrN3S |

Molecular Weight |

280.15 g/mol |

IUPAC Name |

2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole |

InChI |

InChI=1S/C10H6BrN3S/c11-6-1-2-8-7(5-6)9(14-13-8)10-12-3-4-15-10/h1-5H,(H,13,14) |

InChI Key |

AKJLRFWGROKVKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole typically involves the following steps:

Formation of 5-bromoindazole: Indazole is reacted with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole.

Formation of this compound: 5-bromoindazole is reacted with acetyl bromide under alkaline conditions to generate 1-(5-bromo-1H-indazol-3-yl)ethanone. This intermediate is then further reacted with thioamide to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the indazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

2-(5-Bromo-1H-indazol-3-yl)-1,3-thiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indazol-3-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and thiazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole- and Indazole-Based Compounds

Key Observations :

- Electron-Withdrawing Effects: The bromine atom at C5 in the indazole ring (target compound) increases electrophilicity compared to non-halogenated analogs, enhancing reactivity in cross-coupling reactions .

- Conformational Flexibility: The pyrrolidinone moiety in 1-(5-bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one introduces steric bulk and hydrogen-bond acceptor sites, contrasting with the planar thiazole-indazole system.

Key Insights :

- The target compound likely requires palladium-catalyzed cross-coupling to attach the thiazole to the indazole, analogous to acetamide derivatives in .

- highlights the use of chloro derivatives (e.g., 4-chlorobutanoyl chloride) for cyclization, suggesting alternative pathways for bromo-thiazole synthesis .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Analysis :

- The bromine atom in the target compound is expected to show a characteristic IR stretch near 530–540 cm$^{-1}$, consistent with C-Br vibrations in analogs .

- $^1$H-NMR aromatic signals for the indazole-thiazole system are anticipated between 7.0–8.5 ppm, with splitting patterns dependent on substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.